An In-Depth Technical Guide to Methyl 3,5-bis(hydroxymethyl)benzoate: Properties, Reactivity, and Applications
An In-Depth Technical Guide to Methyl 3,5-bis(hydroxymethyl)benzoate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-bis(hydroxymethyl)benzoate is a symmetrically substituted aromatic compound featuring a central methyl benzoate core flanked by two hydroxymethyl groups. This unique trifunctional architecture makes it a versatile building block in several areas of chemical synthesis, from polymer chemistry to the development of complex macromolecular structures and potential pharmaceutical intermediates. Its diol functionality allows for the construction of polyesters and polyurethanes, while the reactive benzylic hydroxyl groups offer pathways to a variety of derivatives. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a further point for chemical modification. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of Methyl 3,5-bis(hydroxymethyl)benzoate, with a focus on its utility for researchers in both academic and industrial settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 3,5-bis(hydroxymethyl)benzoate is essential for its effective use in synthesis and material science. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| IUPAC Name | methyl 3,5-bis(hydroxymethyl)benzoate | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Storage | Store at 0-8 °C |
Note: Experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate via reduction.
Experimental Protocol: Reduction of Dimethyl Isophthalate
This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of dimethyl isophthalate in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
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Reduction: The solution is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent, is added dropwise via the dropping funnel. The choice of reducing agent is critical; LiAlH₄ is more reactive and will reduce the ester to the diol, while NaBH₄ is milder and may require more forcing conditions or a co-reagent.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.
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Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 3,5-bis(hydroxymethyl)benzoate.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the benzylic methylene protons (around 4.7 ppm), a singlet for the aromatic protons, and a broad singlet for the hydroxyl protons which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl ester carbon (around 52 ppm), the benzylic methylene carbons (around 64 ppm), aromatic carbons (in the 125-140 ppm region), and the carbonyl carbon of the ester (around 167 ppm).
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FTIR: The infrared spectrum will be characterized by a broad O-H stretching band (around 3300-3400 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic, around 2850-3100 cm⁻¹), a strong C=O stretching band for the ester (around 1720 cm⁻¹), and C-O stretching bands.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z 196.20, along with fragmentation patterns corresponding to the loss of methoxy, hydroxymethyl, and other functional groups.
Chemical Reactivity
The reactivity of Methyl 3,5-bis(hydroxymethyl)benzoate is governed by its three functional groups: the two primary benzylic hydroxyl groups and the methyl ester.
Reactions of the Hydroxyl Groups:
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Esterification and Etherification: The primary hydroxyl groups can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherified with alkyl halides under basic conditions. These reactions are fundamental for incorporating this molecule into larger structures.
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Oxidation: The benzylic alcohols can be oxidized to the corresponding aldehydes using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will likely lead to the formation of the dicarboxylic acid.
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Protection: The diol functionality can be protected, for example, as a cyclic acetal (e.g., an acetonide by reacting with acetone in the presence of an acid catalyst), which can be useful in multi-step syntheses to temporarily mask the reactivity of the hydroxyl groups.[1][2]
Reactions of the Methyl Ester Group:
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Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is a common method.[3][4]
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Transesterification: The methyl ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst.
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Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.
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Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This would result in the formation of 3,5-bis(hydroxymethyl)benzyl alcohol.
Illustrative Reaction Scheme:
Figure 2: Key reactions of Methyl 3,5-bis(hydroxymethyl)benzoate.
Applications in Research and Development
The trifunctional nature of Methyl 3,5-bis(hydroxymethyl)benzoate makes it a valuable starting material and building block in various fields.
Polymer Chemistry:
As a diol, it can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters.[5][6] The rigid aromatic core of the molecule can impart desirable thermal and mechanical properties to the resulting polymers. Its use in the synthesis of biodegradable polyesters is an area of growing interest.
Dendrimer and Macromolecular Synthesis:
The 1,3,5-substitution pattern makes it an ideal core molecule for the divergent synthesis of dendrimers and other hyperbranched polymers.[7][8][9][10] The two hydroxyl groups can be elaborated into dendritic wedges, while the methyl ester can be modified to introduce functionality at the focal point.
Drug Development and Medicinal Chemistry:
While direct applications in marketed drugs are not prominent, the structural motif of a substituted benzoic acid with hydroxyl functionalities is found in many biologically active molecules.[11][12][13] Methyl 3,5-bis(hydroxymethyl)benzoate can serve as a scaffold for the synthesis of libraries of compounds for drug discovery. The hydroxyl groups can be functionalized to modulate solubility and target binding, and the ester can be converted to an amide, a common functional group in pharmaceuticals.
Safety and Handling
Methyl 3,5-bis(hydroxymethyl)benzoate is classified as an irritant.[14]
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
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Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[14]
Conclusion
Methyl 3,5-bis(hydroxymethyl)benzoate is a versatile and valuable building block for organic synthesis and materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of polyesters, dendrimers, and potentially novel pharmaceutical compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists in harnessing the synthetic potential of this important molecule.
References
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[(PDF) Methyl 3,5-Bis
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c/articles/PMC8964319/)
Sources
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- 4. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 5. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Enzymatic synthesis of bio-based polyesters derived from vanillin [frontiersin.org]
- 7. Methyl 3,5-dihydroxybenzoate 97 2150-44-9 [sigmaaldrich.com]
- 8. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
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